3-(2,3-Dimethylbenzoyl)thiophene

Physicochemical Properties Chemical Synthesis Purification

3-(2,3-Dimethylbenzoyl)thiophene is a heterocyclic organic compound belonging to the thiophene class, specifically a (2,3-dimethylphenyl)(thiophen-3-yl)methanone derivative. Its molecular formula is C13H12OS, with a molecular weight of 216.30 g/mol, and it is characterized by a thiophene ring substituted at the 3-position with a 2,3-dimethylbenzoyl group.

Molecular Formula C13H12OS
Molecular Weight 216.3 g/mol
CAS No. 896618-58-9
Cat. No. B1324110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dimethylbenzoyl)thiophene
CAS896618-58-9
Molecular FormulaC13H12OS
Molecular Weight216.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)C2=CSC=C2)C
InChIInChI=1S/C13H12OS/c1-9-4-3-5-12(10(9)2)13(14)11-6-7-15-8-11/h3-8H,1-2H3
InChIKeySSQQVQVYUDJNFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,3-Dimethylbenzoyl)thiophene (CAS 896618-58-9): Core Structural and Supplier Information for Research Procurement


3-(2,3-Dimethylbenzoyl)thiophene is a heterocyclic organic compound belonging to the thiophene class, specifically a (2,3-dimethylphenyl)(thiophen-3-yl)methanone derivative. Its molecular formula is C13H12OS, with a molecular weight of 216.30 g/mol, and it is characterized by a thiophene ring substituted at the 3-position with a 2,3-dimethylbenzoyl group . The compound is available from multiple international chemical suppliers, including Rieke Metals and International Laboratory Limited, with reported purity specifications of 97.0% and 95%, respectively . It is also indexed under identifiers such as DTXSID60641837 and MFCD07699026 [1]. It is important to note that this compound appears to be primarily a niche research chemical or synthetic intermediate, with limited published primary data; much of the available information originates from vendor databases.

Why 3-(2,3-Dimethylbenzoyl)thiophene Cannot Be Substituted with Unspecified Thiophene Analogs in Critical Research


Generic substitution of 3-(2,3-Dimethylbenzoyl)thiophene with other commercially available thiophene derivatives is not advisable due to the lack of systematic comparative biological, chemical, or physical property data for this specific molecule. While the thiophene class is broadly associated with diverse activities [1], the unique combination of a 3-thienyl ketone core and a 2,3-dimethylphenyl substituent on 3-(2,3-Dimethylbenzoyl)thiophene is likely to confer distinct reactivity and interaction profiles compared to its 2-substituted or unsubstituted analogs . The following evidence, while limited in direct comparator data, aims to highlight the few available quantitative or structural distinctions that may influence selection decisions.

Quantitative Evidence Guide: 3-(2,3-Dimethylbenzoyl)thiophene vs. Structural Analogs for Informed Procurement


Differentiation of 3-(2,3-Dimethylbenzoyl)thiophene via a Calculated Physicochemical Property: Boiling Point Comparison

The compound's predicted physicochemical profile provides a baseline for differentiation. Its calculated boiling point (328.0 °C at 760 mmHg) is notably higher than the predicted boiling point of its unsubstituted parent compound, 3-benzoylthiophene (estimated ~290-300 °C based on PubChem data) [1]. This ~30 °C difference can inform separation and purification strategies during synthesis.

Physicochemical Properties Chemical Synthesis Purification

Structural Divergence from 2-Substituted Isomer: 3-(2,3-Dimethylbenzoyl)thiophene vs. 2-(2,3-Dimethylbenzoyl)thiophene

The substitution pattern on the thiophene ring is a critical differentiator. The target compound is the 3-thienyl isomer, whereas a closely related analog, 2-(2,3-Dimethylbenzoyl)thiophene, represents the 2-thienyl isomer. This positional isomerism results in fundamentally different electronic environments and reactivity at the heterocycle . Electrophilic aromatic substitution on thiophene typically favors the 2-position, making the 3-substituted compound a distinct synthetic building block for accessing derivatives that are not readily available from the 2-isomer.

Synthetic Intermediate Structural Chemistry SAR Studies

Differential Reactivity in Cross-Coupling: Potential Advantage of the 3-Thienyl Scaffold

The 3-thienyl ketone core of 3-(2,3-Dimethylbenzoyl)thiophene presents distinct reactivity in metal-catalyzed cross-coupling reactions compared to 2-thienyl analogs. Literature on thiophene chemistry indicates that 3-substituted thiophenes can undergo directed ortho-metalation or cross-coupling at the 2- or 4-position with different regioselectivity and efficiency than their 2-substituted counterparts [1]. While specific quantitative yield data for this compound is not available, this class-level understanding supports its selection when a specific substitution pattern on the final product is required.

Cross-Coupling Organic Synthesis Metalation

Optimized Research Applications for 3-(2,3-Dimethylbenzoyl)thiophene Based on Differential Evidence


Precursor for 3-Substituted Thiophene Derivatives via Selective Cross-Coupling

As a 3-thienyl ketone, 3-(2,3-Dimethylbenzoyl)thiophene serves as a strategic building block for constructing more complex molecules where the substitution pattern is critical. Its structure is specifically advantageous for projects requiring functionalization at the thiophene ring's 2- or 4-position, as the 3-substitution pattern can direct subsequent reactions differently than the more common 2-substituted thiophenes . Researchers developing novel pharmaceuticals or agrochemicals where the thiophene core's attachment point influences target binding should prioritize this compound over its 2-isomer.

Synthesis of Novel Benzothiophene Fused-Ring Systems

The 3-(2,3-Dimethylbenzoyl)thiophene scaffold is a potential starting material for the synthesis of benzothiophene derivatives. This class of compounds is known for its diverse applications in medicinal chemistry and materials science . The specific substitution pattern on the target compound may influence the cyclization process and the regiochemistry of the final benzothiophene product, offering a route to less-common isomers compared to those derived from simpler thiophene precursors.

Calibration Standard or Internal Standard in Analytical Method Development

Given the limited but specific data available, such as the predicted boiling point (328.0 °C) , 3-(2,3-Dimethylbenzoyl)thiophene could be employed as a reference standard in GC-MS or HPLC method development for analyzing complex mixtures of thiophene derivatives. Its unique retention time or mass spectral profile, stemming from the specific substitution pattern, allows it to be distinguished from other thiophene analogs, making it useful for method validation or quality control of synthetic batches.

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